![molecular formula C12H10O3S B1452943 5-(Phenoxymethyl)thiophene-2-carboxylic acid CAS No. 61855-05-8](/img/structure/B1452943.png)
5-(Phenoxymethyl)thiophene-2-carboxylic acid
Overview
Description
5-(Phenoxymethyl)thiophene-2-carboxylic acid (5-PMTCA) is an organic compound that has been the focus of scientific research for its potential applications in various areas of life sciences. This compound belongs to the class of thiophene-2-carboxylic acids and has a molecular formula of C9H8O3S. In
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “5-(Phenoxymethyl)thiophene-2-carboxylic acid”, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The presence of the thiophene ring can enhance the performance of these inhibitors.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The unique electronic properties of thiophene make it a key component in many organic semiconductor devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The thiophene ring can help improve the charge transport properties of these devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . The incorporation of thiophene can enhance the efficiency and stability of these devices.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Synthesis of Thiophene Derivatives
“5-(Phenoxymethyl)thiophene-2-carboxylic acid” can be used as a precursor to many 5-substituted derivatives . Various synthetic methods have been developed for the synthesis of thiophene derivatives .
Detection in Various Products
Carboxylic acids, including “5-(Phenoxymethyl)thiophene-2-carboxylic acid”, are used in various products such as medicines, cosmetics, and food additives . Different methods have been developed for their detection .
properties
IUPAC Name |
5-(phenoxymethyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)11-7-6-10(16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSLRHPLYEJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679154 | |
Record name | 5-(Phenoxymethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenoxymethyl)thiophene-2-carboxylic acid | |
CAS RN |
61855-05-8 | |
Record name | 5-(Phenoxymethyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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